N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine is a chemical compound with the molecular formula C11H15NO4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a glycine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine typically involves the reaction of 4-aminophenyl sulfonamide with glycine under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sulfonamide and glycine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Thionyl chloride (SOCl2), hydrogen peroxide (H2O2)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Sulfonyl chlorides
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway . This inhibition can lead to antibacterial effects by preventing the synthesis of essential folate derivatives in bacteria.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-Aminophenyl)sulfonyl]phenyl}glycine: Similar structure but with an amino group instead of a propane-1-sulfonyl group.
N-{4-[(Methylsulfonyl)amino]phenyl}glycine: Contains a methylsulfonyl group instead of a propane-1-sulfonyl group.
Uniqueness
N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine is unique due to its specific sulfonamide structure, which imparts distinct chemical and biological properties. The presence of the propane-1-sulfonyl group enhances its solubility and reactivity compared to similar compounds .
Properties
CAS No. |
851680-27-8 |
---|---|
Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
2-[4-(propylsulfonylamino)anilino]acetic acid |
InChI |
InChI=1S/C11H16N2O4S/c1-2-7-18(16,17)13-10-5-3-9(4-6-10)12-8-11(14)15/h3-6,12-13H,2,7-8H2,1H3,(H,14,15) |
InChI Key |
ONFTXUJEIJLBIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.